molecular formula C18H14N2O4S B353029 N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide CAS No. 878989-97-0

N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide

Cat. No.: B353029
CAS No.: 878989-97-0
M. Wt: 354.4g/mol
InChI Key: IKONNYASLUGCIA-UHFFFAOYSA-N
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Description

N-(4-(2-(2,4-Dioxothiazolidin-3-yl)acetyl)phenyl)benzamide is a synthetic compound designed for pharmaceutical and medicinal chemistry research. It features the thiazolidine-2,4-dione scaffold, a structure of high significance in drug discovery due to its diverse biological activities. Compounds based on this core structure have been extensively investigated as potential therapeutic agents, particularly in the fields of oncology and metabolic diseases . In anticancer research, structurally similar thiazolidine-2,4-dione derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a primary regulator of angiogenesis, and its inhibition is a validated strategy for suppressing tumor growth and metastasis . These derivatives have demonstrated promising results in vitro, showing significant anti-proliferative activity against various human cancer cell lines and the ability to induce apoptosis . Furthermore, thiazolidine-2,4-dione derivatives are well-known for their applications in antidiabetic research. They can act as ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . Modulating this receptor can lead to insulin-sensitizing effects, making such compounds valuable tools for developing new treatments for Type 2 Diabetes Mellitus . Some novel derivatives have shown antidiabetic efficacy comparable to standard drugs in vivo, without associated weight gain . Additionally, related compounds have been studied for their ability to inhibit the aldose reductase enzyme, a target for preventing diabetic complications . This product is intended for research use only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[4-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c21-15(10-20-16(22)11-25-18(20)24)12-6-8-14(9-7-12)19-17(23)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKONNYASLUGCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Thiazolidine-2,4-Dione with Arylaldehydes

The thiazolidine-2,4-dione scaffold is typically synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and substituted benzaldehydes. For example, 5-(4-methoxybenzylidene)thiazolidine-2,4-dione is prepared by refluxing thiazolidine-2,4-dione with 4-methoxybenzaldehyde in acetic acid and piperidine, achieving yields exceeding 80%. Electron-withdrawing groups on the aldehyde enhance electrophilicity, accelerating imine formation and subsequent cyclization.

N-Alkylation of Thiazolidine-2,4-Dione

N-substitution is achieved by deprotonating thiazolidine-2,4-dione with anhydrous potassium hydroxide in dimethylformamide (DMF), forming a potassium salt. This intermediate reacts with α-halo ketones (e.g., 2-bromo-1-phenylethanone) to install the acetylphenyl group. For instance, treating 5-(2,6-dichlorobenzylidene)thiazolidine-2,4-dione with 2-bromo-1-(4-chlorophenyl)ethanone yields 3-[2-(4-chlorophenyl)-2-oxoethyl] derivatives in 74% yield.

Installation of the Benzamide Moiety

Amidation of 4-Acetylphenyl Intermediates

The final benzamide group is introduced via nucleophilic acyl substitution. Reacting 4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl chloride with benzamide in the presence of triethylamine (Et₃N) facilitates amide bond formation. Alternatively, coupling 4-aminophenylacetyl intermediates with benzoyl chloride under Schotten-Baumann conditions provides the target compound. Yields range from 65% to 85%, depending on the electron density of the aryl substituents.

Catalytic Methods for Amide Coupling

Recent advances employ nano-catalysts like CdZr₄(PO₄)₆ to enhance reaction efficiency. For example, Hassan et al. demonstrated that 0.6 mol% CdZr₄(PO₄)₆ in ethanol at 70°C achieves 92% conversion in 4 hours by activating carbonyl groups and stabilizing intermediates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

DMF emerges as the optimal solvent for N-alkylation due to its high polarity and ability to stabilize ionic intermediates. Reactions conducted in DMF at 25°C achieve 85–95% yields, whereas ethanol or toluene reduces yields by 20–30%. Elevated temperatures (>80°C) promote side reactions, such as hydrolysis of the thiazolidine ring.

Role of Catalysts

β-Cyclodextrin-SO₃H catalyzes imine formation and cyclization steps via hydrogen bonding and electrostatic interactions. Bhattacharyya et al. reported that β-cyclodextrin-SO₃H increases yields by 15% compared to p-toluenesulfonic acid (p-TSA) in thiazolidine syntheses.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, NH), 7.72–7.68 (m, 4H, Ar-H), 4.89 (s, 2H, CH₂), 3.42 (s, 2H, thiazolidine-CH₂).

  • IR (KBr) : 1745 cm⁻¹ (C=O, thiazolidinedione), 1678 cm⁻¹ (C=O, amide), 1590 cm⁻¹ (C=N).

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous compounds confirms the Z-configuration of the benzylidene group and planar geometry of the thiazolidine ring, critical for bioactivity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)CatalystKey Advantage
Knoevenagel Condensation80–856–8PiperidineHigh regioselectivity
N-Alkylation70–958–12KOH/DMFScalability
Nano-Catalytic Coupling85–924–6CdZr₄(PO₄)₆Eco-friendly, reusable catalyst

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Key Observations :

  • The dioxothiazolidine group in the target compound is unique among the listed analogs, which predominantly feature halogenated phenyl rings (e.g., dichloro-, fluoro-) or alternative heterocycles (e.g., triazole, pyrrolidine).

Stability and Pharmacokinetics

  • The dihydrothienylidene group in ’s compound contributes to thermal stability, as evidenced by its well-defined single-crystal structure . In contrast, the dioxothiazolidine ring may be prone to hydrolysis under acidic or basic conditions, limiting oral bioavailability without formulation adjustments.
  • Pyrrolidine-containing benzamides (CAS 70204-83-0) exhibit moderate metabolic stability due to the saturated nitrogen heterocycle, whereas the dioxothiazolidine’s electron-deficient ring could alter cytochrome P450 interactions .

Biological Activity

N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide is a compound derived from the thiazolidin-2,4-dione scaffold, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring with two carbonyl groups at positions 2 and 4, contributing to its biological activity. The structural formula can be represented as:

C18H16N2O3S\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

This structure allows for various substitutions that can enhance its pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives of thiazolidin-2,4-dione. For instance, compounds derived from this scaffold exhibited significant activity against various bacterial strains, including resistant strains such as MRSA and VRE.

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundMicrobial StrainMIC (µg/mL)
3aMRSA8.23
3bVRE7.56
3aK. pneumoniae6.25
3bE. coli6.62

These results indicate that modifications in the thiazolidinone structure can lead to enhanced antibacterial efficacy .

Antifungal Activity

The compound also displays antifungal properties. Studies have shown that thiazolidinone derivatives are effective against fungi such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of Thiazolidinone Derivatives

CompoundFungal StrainInhibitory Zone (mm)
am6C. albicans19
am7A. niger18

The presence of the thiazolidine ring appears to play a crucial role in inhibiting fungal growth .

Anticancer Activity

Thiazolidin-2,4-dione derivatives have shown promise in anticancer research. These compounds are believed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Study:
A study evaluated the anticancer effects of several thiazolidinone derivatives on human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells (MCF-7), with IC50 values significantly lower than standard chemotherapeutics .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity: Its lipophilic nature allows it to penetrate cell membranes, disrupting cellular functions.
  • Induction of Apoptosis: In cancer cells, it may activate apoptotic pathways leading to cell death.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. A common approach involves:

  • Amidation : Reacting 2,4-dioxothiazolidine derivatives with acetyl chloride under anhydrous conditions to introduce the acetyl group .
  • Coupling : Use of coupling agents like EDCI/HOBt to conjugate the thiazolidinedione-acetyl moiety to a benzamide scaffold .
  • Reaction Optimization : Reflux in ethanol with catalytic glacial acetic acid improves yield (4–6 hours, 80–85°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product integrity .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the thiazolidinedione ring (δ ~3.5 ppm for methylene protons) and benzamide carbonyl (δ ~168 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 395.08) .
  • IR Spectroscopy : Identify key functional groups (C=O stretch at ~1700 cm1^{-1} for thiazolidinedione and benzamide) .

Q. What initial biological screening strategies are suitable for this compound?

  • Methodological Answer : Prioritize:

  • Enzyme Inhibition Assays : Test against kinases (e.g., VEGFR-2) using fluorescence-based ADP-Glo™ kits to measure IC50_{50} values .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can researchers validate the compound’s molecular targets, such as VEGFR-2, and address contradictory activity data?

  • Methodological Answer :

  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 gene editing in cellular models to confirm target dependency .
  • Data Contradictions : Replicate assays under standardized conditions (e.g., ATP concentration, pH). Analyze binding kinetics via surface plasmon resonance (SPR) to resolve discrepancies in IC50_{50} values .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Substituent Modification : Synthesize analogs with variations in the benzamide ring (e.g., electron-withdrawing groups) or thiazolidinedione substituents.
  • Biological Testing : Compare inhibitory potency across analogs using dose-response curves. For example, fluorination at the phenyl ring enhances metabolic stability by reducing CYP450-mediated oxidation .

Q. How can in silico approaches enhance the understanding of this compound’s mechanism?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with VEGFR-2’s ATP-binding pocket (e.g., hydrogen bonds with Cys919).
  • QSAR Modeling : Train models on analog datasets to predict activity and optimize logP values for improved bioavailability .

Q. What methodologies address the compound’s metabolic instability in preclinical studies?

  • Methodological Answer :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidation of the thiazolidinedione ring).
  • Prodrug Design : Introduce ester groups at labile sites to enhance plasma stability, followed by enzymatic hydrolysis in target tissues .

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